molecular formula C19H17N3O2S B5982732 6-Hydroxy-1-(3-methylphenyl)-5-[(2-methylphenyl)iminomethyl]-2-sulfanylidenepyrimidin-4-one

6-Hydroxy-1-(3-methylphenyl)-5-[(2-methylphenyl)iminomethyl]-2-sulfanylidenepyrimidin-4-one

Cat. No.: B5982732
M. Wt: 351.4 g/mol
InChI Key: MQPZYPUCKRXEOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Hydroxy-1-(3-methylphenyl)-5-[(2-methylphenyl)iminomethyl]-2-sulfanylidenepyrimidin-4-one is a complex organic compound with a unique structure that includes a pyrimidine ring, hydroxy group, and iminomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-1-(3-methylphenyl)-5-[(2-methylphenyl)iminomethyl]-2-sulfanylidenepyrimidin-4-one typically involves multiple steps. One common method includes the reaction of 3-methylbenzaldehyde with 2-methylbenzylamine to form an imine intermediate. This intermediate then undergoes cyclization with thiourea and a suitable base to form the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-1-(3-methylphenyl)-5-[(2-methylphenyl)iminomethyl]-2-sulfanylidenepyrimidin-4-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-Hydroxy-1-(3-methylphenyl)-5-[(2-methylphenyl)iminomethyl]-2-sulfanylidenepyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Hydroxy-1-(3-methylphenyl)-5-[(2-methylphenyl)iminomethyl]-2-sulfanylidenepyrimidin-4-one involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Hydroxy-1-(3-methylphenyl)-5-[(2-methylphenyl)iminomethyl]-2-sulfanylidenepyrimidin-4-one is unique due to its combination of functional groups and its potential for diverse chemical reactions and applications. Its structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

6-hydroxy-1-(3-methylphenyl)-5-[(2-methylphenyl)iminomethyl]-2-sulfanylidenepyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2S/c1-12-6-5-8-14(10-12)22-18(24)15(17(23)21-19(22)25)11-20-16-9-4-3-7-13(16)2/h3-11,24H,1-2H3,(H,21,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQPZYPUCKRXEOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C(C(=O)NC2=S)C=NC3=CC=CC=C3C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.